molecular formula C16H12N6S B13764842 4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B13764842
M. Wt: 320.4 g/mol
InChI Key: BVMXNIFZZKJUDU-VXLYETTFSA-N
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Description

4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione is a complex organic compound that features a unique combination of indole, pyridine, and triazole moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and diverse chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the formation of the triazole ring and subsequent functionalization to introduce the pyridine moiety. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole or pyridine rings .

Scientific Research Applications

4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione apart is its unique combination of these three moieties, which may confer distinct biological activities and chemical reactivity. This combination allows for a broader range of interactions with biological targets and a diverse set of chemical transformations .

Properties

Molecular Formula

C16H12N6S

Molecular Weight

320.4 g/mol

IUPAC Name

4-[(E)-1H-indol-3-ylmethylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H12N6S/c23-16-21-20-15(14-7-3-4-8-17-14)22(16)19-10-11-9-18-13-6-2-1-5-12(11)13/h1-10,18H,(H,21,23)/b19-10+

InChI Key

BVMXNIFZZKJUDU-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/N3C(=NNC3=S)C4=CC=CC=N4

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NN3C(=NNC3=S)C4=CC=CC=N4

Origin of Product

United States

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